

An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol

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Compound of Interest

Compound Name: 1-(Dimethylamino)-2-methylpropan-2-OL

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of the tertiary amino alcohol, **1-(dimethylamino)-2-methylpropan-2-ol**. With the CAS Registry Number 14123-48-9, this compound holds potential as a versatile intermediate in synthetic chemistry.^[1]^[2]^[3] This document delves into its chemical and physical characteristics, synthesis, spectroscopic profile, and safety considerations, offering a foundational resource for its application in research and development.

Core Chemical and Physical Properties

1-(Dimethylamino)-2-methylpropan-2-ol is an organic compound featuring both a tertiary amine and a tertiary alcohol functional group.^[3] Its structure presents a unique combination of basicity from the dimethylamino group and the potential for hydrogen bonding from the hydroxyl group, influencing its solubility and reactivity.^[3]

Key Identifiers and Structural Information

Property	Value	Source
IUPAC Name	1-(dimethylamino)-2-methylpropan-2-ol	PubChem[4]
CAS Number	14123-48-9	CymitQuimica[3]
Molecular Formula	C ₆ H ₁₅ NO	PubChem[4]
Molecular Weight	117.19 g/mol	PubChem[4]
InChI	InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3	PubChem[4]
InChIKey	XTYRIICDYQTTTC-UHFFFAOYSA-N	PubChem[4]
SMILES	<chem>CC(C)(CN(C)C)O</chem>	PubChem[4]

Physicochemical Data

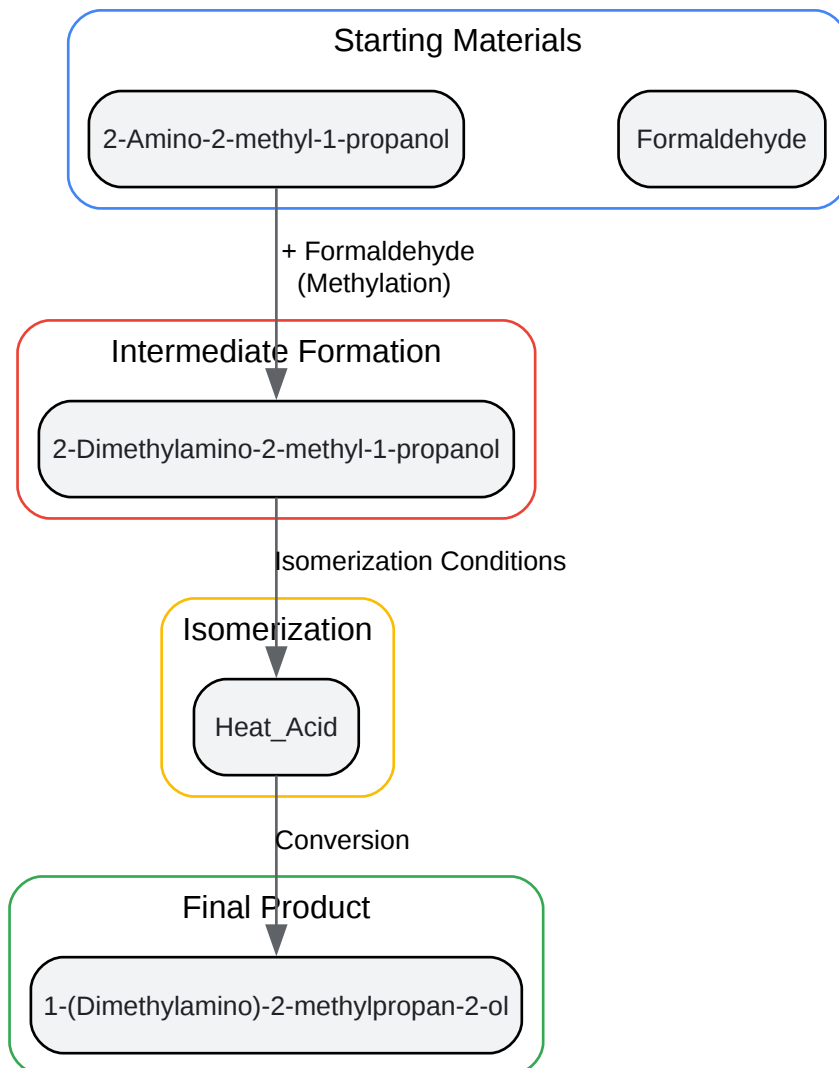
While extensive experimental data for this specific compound is not widely published, its structural attributes suggest it is a liquid at room temperature with a relatively low boiling point, rendering it volatile.[3] The presence of both amine and alcohol functionalities indicates its potential solubility in polar organic solvents and water.[3]

Synthesis and Manufacturing

The synthesis of **1-(dimethylamino)-2-methylpropan-2-ol** can be approached through various established methods for creating tertiary amino alcohols. A notable route involves the isomerization of its structural isomer, 2-dimethylamino-2-methyl-1-propanol.

Conceptual Synthesis Workflow

Conceptual Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol

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Caption: Conceptual workflow for the synthesis of **1-(Dimethylamino)-2-methylpropan-2-ol** via isomerization.

Protocol: Isomerization of 2-Dimethylamino-2-methyl-1-propanol

A patented process outlines the conversion of 2-dimethylamino-2-methyl-1-propanol to **1-(dimethylamino)-2-methylpropan-2-ol**.^[5] This method highlights the potential for a 70% yield through heating in the presence of formic acid.^[5]

Step-by-Step Methodology:

- **Reactant Preparation:** A mixture of 2-dimethylamino-2-methyl-1-propanol, water, and formic acid is prepared.[\[5\]](#)
- **Reaction Setup:** The mixture is subjected to distillation.[\[5\]](#)
- **Isomerization:** The liquid temperature is maintained to facilitate the conversion to **1-(dimethylamino)-2-methylpropan-2-ol**.[\[5\]](#)
- **Purification:** The final product is separated from the reaction mixture by fractional distillation.[\[5\]](#)

It is imperative for researchers to consult the primary literature and adapt safety protocols for any laboratory-scale synthesis.

Spectroscopic and Analytical Characterization

While comprehensive, publicly available spectra for **1-(dimethylamino)-2-methylpropan-2-ol** are limited, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[\[1\]](#)[\[2\]](#) The following represents predicted and expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

- Singlets for the two equivalent methyl groups attached to the tertiary carbon.
- A singlet for the methylene protons adjacent to the nitrogen.
- A singlet for the six protons of the dimethylamino group.
- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would likely display four unique signals corresponding to:

- The quaternary carbon bonded to the hydroxyl group.
- The two equivalent methyl carbons attached to the quaternary carbon.
- The methylene carbon adjacent to the nitrogen.
- The two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(dimethylamino)-2-methylpropan-2-ol** would be characterized by:

- A broad absorption band in the region of $3400\text{--}3200\text{ cm}^{-1}$, indicative of the O-H stretching vibration of the alcohol.
- C-H stretching vibrations in the $3000\text{--}2800\text{ cm}^{-1}$ region.
- C-N stretching vibrations, typically observed in the $1250\text{--}1020\text{ cm}^{-1}$ range.
- C-O stretching vibration around $1150\text{--}1050\text{ cm}^{-1}$.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization, the molecular ion peak (M^+) at m/z 117 would be expected. Common fragmentation patterns for amino alcohols include the loss of alkyl groups and cleavage adjacent to the nitrogen and oxygen atoms. A prominent fragment would likely be observed from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.

Applications and Biological Significance

1-(Dimethylamino)-2-methylpropan-2-ol is primarily recognized for its role as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[3] Its bifunctional nature allows for a range of chemical transformations.

While no specific biological activities have been extensively documented for this compound, its structural similarity to other amino alcohols suggests potential areas for investigation. For instance, related compounds have been explored for their roles as neuromodulators or in

inhibiting certain enzymes.[6] However, it is crucial to note that no such activity has been confirmed for **1-(dimethylamino)-2-methylpropan-2-ol** itself. Further screening and research are necessary to determine any pharmacological or biological relevance.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **1-(dimethylamino)-2-methylpropan-2-ol**.

GHS Hazard Classification

Hazard	Description
Flammable Liquid	Flammable liquid and vapor.[4]
Skin Irritation	Causes skin irritation.[4]
Eye Damage	Causes serious eye damage.[4]
Respiratory Irritation	May cause respiratory irritation.[4]

Handling and Storage Recommendations

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol with potential as a building block in organic synthesis. While detailed experimental data on its properties and biological activity are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and information from available

resources. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and potential applications in drug discovery and materials science.

References

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